molecular formula C6H7NO4S B6173544 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione CAS No. 2649061-48-1

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione

Cat. No.: B6173544
CAS No.: 2649061-48-1
M. Wt: 189.19 g/mol
InChI Key: POXCXXJTGKMUPD-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₇NO₄S Structural Features:

  • A six-membered dihydro-oxathiine ring system (containing sulfur and oxygen).
  • Two sulfone groups at the 4-position (4,4-dione).
  • Reactive isocyanato (-NCO) and methyl (-CH₃) substituents at positions 5 and 6, respectively.

Properties

CAS No.

2649061-48-1

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine 4,4-dioxide

InChI

InChI=1S/C6H7NO4S/c1-5-6(7-4-8)12(9,10)3-2-11-5/h2-3H2,1H3

InChI Key

POXCXXJTGKMUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)CCO1)N=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-1,4-oxathiine-4,4-dione with phosgene (COCl2) to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of phosgene and the potential hazards associated with isocyanates.

Chemical Reactions Analysis

Types of Reactions

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.

    Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) can be used to enhance reaction rates.

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism of action of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity, as these structures can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Key Properties :

  • The isocyanato group confers reactivity for further chemical modifications (e.g., polymer synthesis or bioconjugation).
  • Collision Cross-Section (CCS) Predictions : Provided for various ionized states (e.g., [M+H]⁺ m/z 214.02, CCS 159.6 Ų) .

Current Research Status :

Comparison with Structurally Similar Compounds

Benzo-1,4-oxathiins

Example Compound : 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S) .
Structural Differences :

  • Contains a fused benzene ring (benzo-1,4-oxathiine) vs. the non-aromatic dihydro-oxathiine in the target compound.
  • Substituted with methoxy (-OCH₃) and thiophenyl groups, contrasting with the isocyanato and methyl groups in the target.

2-(Aminomethyl)-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione Hydrochloride

Molecular Formula: C₉H₁₂ClNO₃S . Structural Similarities:

  • Shares the dihydro-oxathiine core and sulfone groups.
  • Substituted with aminomethyl (-CH₂NH₂) and hydrochloride, unlike the isocyanato group in the target.

Dihydro-1,5-Benzothiazepinones

Example Compound : (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one .
Structural Differences :

  • Seven-membered benzothiazepine ring vs. six-membered oxathiine.
  • Substituted with methoxyphenyl and hydroxyl groups.

Dihydro-1,3-Thiazol-2-imines

Example Compound : Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine .
Structural Differences :

  • Five-membered thiazole ring vs. oxathiine.
  • Substituted with methoxyphenyl and propenyl groups.

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications/Properties
5-Isocyanato-6-methyl-2,3-dihydro-1,4λ⁶-oxathiine-4,4-dione C₆H₇NO₄S Isocyanato, methyl, sulfone Unknown Unknown; reactive for modifications
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S Methoxy, thiophenyl NaH/DMF-mediated alkylation Structural studies
2-(Aminomethyl)-dihydro-benzoxathiine HCl C₉H₁₂ClNO₃S Aminomethyl, sulfone, HCl Industrial API synthesis Pharmaceutical intermediate
Dihydro-1,5-benzothiazepinone C₁₆H₁₅NO₃S Methoxyphenyl, hydroxyl Condensation in xylene Pharmacological intermediate
Dihydro-1,3-thiazol-2-imine C₁₇H₁₈BrN₂OS Methoxyphenyl, propenyl Condensation in ethanol Antihypertensive agent

Biological Activity

5-Isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is a compound with potential biological significance. Its unique structure and functional groups suggest varied interactions within biological systems. This article reviews its biological activity, safety profile, and potential applications based on available literature and data.

Chemical Structure and Properties

The molecular formula of this compound is C6H7NO4SC_6H_7NO_4S. The compound features an isocyanate functional group which is known for its reactivity with nucleophiles, making it a candidate for various biological interactions.

Structural Information

PropertyValue
Molecular FormulaC₆H₇NO₄S
SMILESCC1=C(S(=O)(=O)CCO1)N=C=O
InChIInChI=1S/C6H7NO4S/c1-5-6(7...
CAS Number2649061-48-1

Toxicological Profile

The compound has been classified under GHS guidelines as harmful if swallowed (H302), harmful in contact with skin (H312), and causing serious eye damage (H318) . These classifications indicate that while the compound may have beneficial biological activities, caution should be exercised due to its potential toxicity.

Case Studies

Case Study 1: Cytotoxicity Assessment
A study exploring the cytotoxic effects of related oxathiine derivatives found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Further investigation into this compound could reveal similar effects.

Case Study 2: Allergic Reactions
Due to the presence of the isocyanate group, there is potential for allergic reactions upon exposure. A review of occupational exposure data indicated that workers handling isocyanates experienced respiratory issues and skin sensitization. This underscores the need for safety measures when working with this compound.

Safety and Handling

Given its toxicity profile, appropriate safety measures should be implemented when handling this compound:

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and respiratory protection.
  • Storage : Store in a cool, dry place away from incompatible substances.
  • Disposal : Follow local regulations for hazardous waste disposal.

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